硬脂酸铝

概述

描述

三硬脂酸铝: 是一种白色蜡状粉末,属于金属皂类。它由硬脂酸与铝盐反应形成。该化合物以其优异的凝胶、增稠和防水性能而闻名。它广泛应用于各种行业,包括化妆品、制药和塑料。

科学研究应用

化学: 三硬脂酸铝在各种化学配方中用作增稠剂和稳定剂。 它也用作塑料行业的润滑剂和脱模剂 .

生物学: 在生物研究中,三硬脂酸铝用作制备药物递送系统的微球的分散剂。 它有助于控制药物从微球中的释放特性 .

医药: 三硬脂酸铝由于其优异的增稠和稳定性能,被用于外用乳膏和软膏的制剂。 它也用于控制释放药物制剂的制备 .

作用机制

三硬脂酸铝的作用机制涉及其形成凝胶和增稠结构的能力。这是由于其分子结构,它允许它与其他分子相互作用并形成稳定的复合物。 在药物递送系统中,三硬脂酸铝充当分散剂,通过形成包裹药物分子的基质来控制药物的释放 .

生化分析

Biochemical Properties

It is known that Aluminium stearate has a hydrophobic nature, ability to form gels, and function as a stabilizing agent . These properties make it versatile and widely used in various industries .

Cellular Effects

It is used in the pharmaceutical industry as a lubricant in tablet production . It ensures that the tablet does not stick to the machinery during the compression process, thus ensuring smooth production operations .

Molecular Mechanism

It is known that Aluminium stearate has a hydrophobic nature and the ability to form gels . These properties suggest that it may interact with biomolecules in a non-specific manner, potentially influencing their stability and function .

Temporal Effects in Laboratory Settings

Its water-repellent properties make it suitable for coating certain types of medication to ensure they are moisture-resistant, thereby prolonging their shelf-life .

Metabolic Pathways

Given its widespread use in various industries, it is likely that Aluminium stearate interacts with a variety of enzymes and cofactors .

Transport and Distribution

Given its hydrophobic nature, it is likely that Aluminium stearate interacts with various transporters and binding proteins .

Subcellular Localization

Given its hydrophobic nature and ability to form gels, it is likely that Aluminium stearate localizes to various compartments or organelles within the cell .

准备方法

合成路线和反应条件: 三硬脂酸铝通常通过沉淀法合成。这涉及硬脂酸与氢氧化钠的皂化反应生成硬脂酸钠,然后与硫酸铝反应生成三硬脂酸铝。 反应条件包括加热熔化硬脂酸,然后用氢氧化钠溶液皂化,最后用硫酸铝进行复分解 .

工业生产方法: 在工业生产中,三硬脂酸铝通过在无水吡啶中将异丙醇铝加入硬脂酸中来生产,这会引起吡啶配合物的沉淀。 然后在真空下除去吡啶,得到三硬脂酸铝 .

化学反应分析

反应类型: 三硬脂酸铝会发生各种化学反应,包括:

氧化: 它可以被氧化形成氧化铝和硬脂酸。

还原: 它可以被还原形成铝金属和硬脂酸。

取代: 它可以与其他金属盐进行取代反应,形成不同的金属硬脂酸盐。

常用试剂和条件:

氧化: 需要氧化剂,如氧气或过氧化氢。

还原: 需要还原剂,如氢气或氢化铝锂。

取代: 涉及在受控温度和压力条件下与其他金属盐反应。

形成的主要产物:

氧化: 氧化铝和硬脂酸。

还原: 铝金属和硬脂酸。

取代: 不同的金属硬脂酸盐,具体取决于反应的金属盐。

相似化合物的比较

类似化合物:

- 硬脂酸铝

- 二硬脂酸铝

- 硬脂酸钙

- 硬脂酸锌

比较:

- 硬脂酸铝: 主要用作油漆和油墨的增稠剂。 与三硬脂酸铝相比,它的凝胶性能较低 .

- 二硬脂酸铝: 通常用作塑料行业的润滑剂和脱模剂。 它具有与三硬脂酸铝相似的性能,但更常使用 .

- 硬脂酸钙: 用作塑料行业的稳定剂和润滑剂。 它具有优异的防水性能,但与三硬脂酸铝相比,其凝胶性能较低 .

- 硬脂酸锌: 用作橡胶和塑料行业的脱模剂和润滑剂。 它具有优异的防水性能,并且经常与三硬脂酸铝一起使用以获得协同效应 .

三硬脂酸铝因其凝胶、增稠和防水性能的独特组合而脱颖而出,使其在各种应用中具有高度的通用性和价值。

属性

CAS 编号 |

637-12-7 |

|---|---|

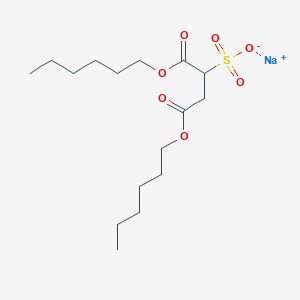

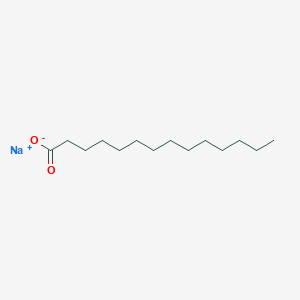

分子式 |

C18H36AlO2 |

分子量 |

311.5 g/mol |

IUPAC 名称 |

aluminum;octadecanoate |

InChI |

InChI=1S/C18H36O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI 键 |

CNUTUZBKHPTSDA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Al] |

颜色/形态 |

White powder Hard material |

密度 |

1.070 |

熔点 |

118 °C |

Key on ui other cas no. |

637-12-7 |

物理描述 |

Pellets or Large Crystals; Dry Powder White solid; [Hawley] White powder; Insoluble in water; [MSDSonline] |

保质期 |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

溶解度 |

Insoluble in water; soluble in ethanol, petroleum ether. When freshly made, soluble in alcohol, benzene, oil turpentine, mineral oils. Insoluble in alcohol, ether; soluble in alkali |

同义词 |

aluminum monostearate aluminum tristearate ammonium stearate calcium stearate magnesium stearate octadecanoic acid sodium stearate stearic acid zinc stearate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While often referred to as aluminium stearate, the exact composition of this compound can vary. Research suggests it primarily exists as aluminium monostearate, meaning one stearic acid molecule is attached to the aluminium atom. [] The molecular formula for aluminium monostearate is Al(C18H35O2)3, and its molecular weight is approximately 877.4 g/mol. []

ANone: Commercial aluminium stearate, particularly in its more complex forms, cannot be considered a true metal soap and therefore exhibits limited oil solubility. []

ANone: Fourier Transform Infrared Spectroscopy (FTIR) is commonly used to characterize aluminium stearate. It helps identify characteristic functional groups like -COOAl, indicating the presence of the stearate group bound to aluminium. [, ] Additionally, Energy Dispersive X-ray Spectroscopy (EDS) is used to confirm the presence of aluminium and other elements within the material. [, ]

ANone: A minimum concentration of 1.5 to 2.0% by weight of aluminium stearate is necessary for gel structure formation in liquid paraffin. [] Both concentration and temperature influence the thixotropic behaviour and recovery rate of the gel after shear. []

ANone: Aluminium stearate is employed as a suspending agent in oily vehicles for pharmaceutical preparations, influencing their rheological properties. [] This is particularly useful for creating depot or repository preparations, like long-acting injectable oily suspensions. [, ]

ANone: In Eudragit RS microspheres, aluminium stearate acts as a dispersing agent, resulting in smoother, less porous microspheres compared to those made with magnesium stearate. [] Drug release is generally slower from aluminium stearate-based microspheres due to their hydrophobic nature. []

ANone: Yes, aluminium stearate is added to ultrahigh molecular weight polyethylene (UHMWPE) solutions to improve flow behaviour and prevent adhesion to processing equipment. []

ANone: Research shows that electrodeposited superhydrophobic aluminium stearate coatings can effectively protect metal substrates against corrosion. [] These coatings exhibit high water contact angles and low hysteresis, contributing to their protective properties. []

ANone: Yes, incorporating zinc into aluminium stearate coatings via zinc oxide nanoparticles or zinc nitrate solutions can further enhance their anti-corrosion performance on metal substrates. []

ANone: In oily vehicles formulated with aluminium stearate, hydrogenated castor oil, and sucrose, the addition of lecithin enhances the apparent viscosity and promotes thixotropic pseudoplastic behavior. [] Omitting lecithin can decrease viscosity and eliminate thixotropy. []

ANone: Optimization studies show that oil suspension formulations containing 0.15 g/mL C. sinensis spawn, 60 mg/mL aluminium stearate, and 50 μL/mL SPAN-80 can maintain cell viability above 90% at 4°C for one month. []

ANone: Researchers employ in vivo studies, primarily in rat models, to evaluate the pharmacokinetics of drugs formulated in oily suspensions containing aluminium stearate. [] Parameters like Cmax (maximum concentration) and t1/2 (half-life) are measured to assess the drug release profile. []

ANone: Dialysis methods are employed to study the in vitro release of drugs from oily vehicles containing aluminium stearate. [] Indices such as t30% and t50%, representing the time for 30% and 50% drug release, respectively, are used to quantify the release rate. []

ANone: Differential Thermal Analysis (DTA) is a valuable technique for the rapid quantitative determination of free stearic acid in aluminium stearate samples. []

ANone: While this Q&A focuses on the scientific aspects, a comprehensive understanding of aluminium stearate should consider its potential environmental impact. Further research is needed to evaluate its ecotoxicological effects and develop strategies for responsible waste management and recycling. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)

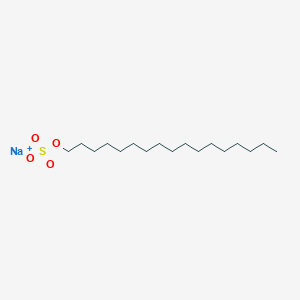

![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)

![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)